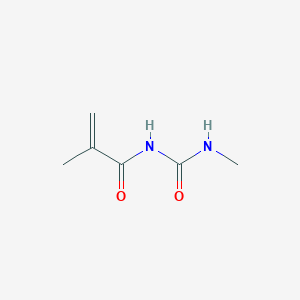

1-Methacryloyl-3-methylurea

Description

1-Methacryloyl-3-methylurea is a urea derivative characterized by a methacryloyl group (CH₂=C(CH₃)CO-) attached to the nitrogen atom of a methylurea backbone. This structure confers unique reactivity, particularly in polymerization processes, due to the presence of the methacryloyl moiety’s vinyl group. The compound’s applications likely align with other methacrylate-containing polymers, such as controlled drug delivery systems or coatings, where cross-linking via the methacryloyl group is critical .

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-methyl-N-(methylcarbamoyl)prop-2-enamide |

InChI |

InChI=1S/C6H10N2O2/c1-4(2)5(9)8-6(10)7-3/h1H2,2-3H3,(H2,7,8,9,10) |

InChI Key |

FZRUZDCIVDEDJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Urea Derivatives

| Compound Name | Substituents (R₁, R₂) | Functional Groups Present | Key Applications/Properties |

|---|---|---|---|

| This compound | R₁ = Methacryloyl, R₂ = Methyl | Vinyl (polymerizable), urea | Polymer matrices, drug delivery |

| 1-Methoxy-1-methyl-3-phenylurea | R₁ = Methoxy, R₂ = Phenyl | Ether, urea | Stabilizers, intermediates |

| 1-(4-Methoxyphenyl)-3-methylurea | R₁ = 4-Methoxyphenyl, R₂ = Methyl | Methoxy, urea | Potential agrochemicals |

| 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) | R₁ = Ethyl, R₂ = Pyrazole-methyl | Heterocyclic, urea | Pharmacological activity studies |

Key Observations :

- The methacryloyl group in this compound distinguishes it from analogs with methoxy or phenyl substituents. This group enables participation in radical polymerization, a property absent in compounds like 1-Methoxy-1-methyl-3-phenylurea .

- Electron-withdrawing vs. electron-donating substituents : Methoxy groups (e.g., in 1-(4-Methoxyphenyl)-3-methylurea) enhance solubility in polar solvents but reduce reactivity in polymerization compared to the electron-deficient vinyl group in the target compound .

- Heterocyclic integration : Pyrazole-containing ureas (e.g., compound 9a) exhibit distinct biological activities, whereas this compound’s applications are more material-science-oriented .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Analysis :

- Spectral Signatures : The methacryloyl group’s vinyl protons (δ 5.5–6.1 ppm) and carbonyl stretch (~1700 cm⁻¹) are critical for tracking polymerization progress, unlike the stable methoxy or pyrazole signals in other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.